Product packaging for 3-(3,4,5-Trimethoxyphenyl)azetidine(Cat. No.:)

3-(3,4,5-Trimethoxyphenyl)azetidine

Cat. No.: B15322433
M. Wt: 223.27 g/mol
InChI Key: CUCFRPTXUYQVLA-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)azetidine is a high-purity azetidine-based chemical building block with a calculated molecular weight of 223.27 g/mol . This compound features a constrained azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry for its ability to improve the physicochemical and metabolic properties of drug candidates. The azetidine is substituted at the 3-position with a 3,4,5-trimethoxyphenyl moiety, a privileged structural motif known to facilitate interactions with a variety of biological targets. The molecular weight and formula provided serve as essential parameters for reaction stoichiometry and analytical characterization . This reagent is primarily designed for use in organic synthesis and drug discovery research, serving as a key intermediate for the construction of more complex molecules. Its structure suggests potential applications in the development of receptor ligands and enzyme inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to introduce three-dimensional complexity into their target compounds. The product is furnished with a purity of ≥95% and is intended solely for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B15322433 3-(3,4,5-Trimethoxyphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)azetidine

InChI

InChI=1S/C12H17NO3/c1-14-10-4-8(9-6-13-7-9)5-11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3

InChI Key

CUCFRPTXUYQVLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CNC2

Origin of Product

United States

Anticancer Agents As Tubulin Polymerization Inhibitors:

A major research thrust is the development of potent anticancer agents that inhibit tubulin polymerization. Following the rationale outlined previously, scientists are designing analogues of known tubulin inhibitors by incorporating the 3-aryl-azetidine moiety. A notable example involves the design of analogues of TZT-1027 (soblidotin), a powerful cytostatic agent. mdpi.com In one study, the phenylethyl group at the C-terminus of TZT-1027 was replaced with a 3-aryl-azetidine moiety to introduce conformational restriction. Several of these new analogues demonstrated excellent antiproliferative activities against cancer cell lines. mdpi.com

Table 1: In Vitro Antiproliferative Activity of a TZT-1027 Analogue Containing a 3-Aryl-Azetidine Moiety

CompoundAryl GroupIC₅₀ against A549 (nM) mdpi.comIC₅₀ against HCT116 (nM) mdpi.com
1aPhenyl2.22.1

Agents Targeting the Central Nervous System Cns :

The 3-aryl-azetidine scaffold is being actively explored for the development of agents targeting the CNS. The azetidine (B1206935) ring is considered an attractive replacement for other scaffolds, like the tropane (B1204802) ring system, as it can lead to a significant decrease in molecular weight and lipophilicity, which are desirable properties for CNS drugs. nih.gov Research has focused on synthesizing series of 3-aryl-azetidines and evaluating their binding affinities for monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov These transporters are critical targets for treating conditions like depression and psychostimulant dependence.

Table 2: Monoamine Transporter Binding Affinities of Selected 3-Aryl-3-arylmethoxyazetidines

CompoundStructureDAT Kᵢ (nM) nih.govSERT Kᵢ (nM) nih.gov
7cN-methyl, 3-aryl = Phenyl, 3-arylmethoxy = 3,4-Dichlorophenyl28001.0
7gN-methyl, 3-aryl = 3,4-Dichlorophenyl, 3-arylmethoxy = Phenyl23014
7iN-methyl, 3-aryl = 3,4-Dichlorophenyl, 3-arylmethoxy = 3,4-Dichlorophenyl54001.3

These studies demonstrate that substitutions on the aryl rings can be used to fine-tune the affinity and selectivity for different monoamine transporters. nih.gov

Neuroprotective Agents:

Retrosynthetic Analysis of the Azetidine (B1206935) Ring System Bearing a 3,4,5-Trimethoxyphenyl Substituent

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its synthesis. The most common approaches involve the formation of one of the four bonds of the azetidine ring in the final steps.

One primary disconnection is at the C2-N1 and C4-N1 bonds, suggesting a [2+2] cycloaddition reaction between an imine and a suitable two-carbon component. A particularly prevalent strategy within this approach is the Staudinger synthesis, which involves the reaction of an imine with a ketene (B1206846) to form a β-lactam (azetidin-2-one). mdpi.comwikipedia.org The resulting azetidinone can then be reduced to the corresponding azetidine.

Another key disconnection is at the C2-C3 or C3-C4 bond, which can be achieved through intramolecular cyclization reactions. nih.govfrontiersin.org This typically involves a γ-amino alcohol or a related precursor where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the four-membered ring. nih.govfrontiersin.org

A third approach involves the functionalization of a pre-formed azetidine ring. For instance, a 3-iodoazetidine (B8093280) can undergo cross-coupling reactions, such as the Hiyama coupling, with an appropriate arylsilane to introduce the 3,4,5-trimethoxyphenyl group. organic-chemistry.org

These retrosynthetic pathways guide the development of various synthetic strategies, which can be broadly categorized into direct ring construction methods and modifications of pre-existing heterocyclic systems.

Direct Azetidine Ring Construction Approaches

Direct construction of the azetidine ring offers an efficient route to this compound and its analogues. These methods can be broadly classified into cyclization reactions, cycloaddition methodologies, and catalyzed syntheses.

Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of azetidines. nih.govfrontiersin.org This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule.

A common method involves the cyclization of γ-amino alcohols or their derivatives. nih.gov The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the nitrogen atom in an intramolecular SN2 reaction to form the azetidine ring. frontiersin.org The synthesis of 3-aryl-3-sulfanyl azetidines has been achieved through the iron-catalyzed reaction of azetidin-3-ols with thiols, proceeding via an azetidine carbocation intermediate. nih.gov

Another notable cyclization strategy is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method allows for the formation of the azetidine ring with high yields and tolerates a variety of functional groups. nih.govfrontiersin.org The reaction proceeds via a C3-selective intramolecular aminolysis of the epoxide. frontiersin.org

Furthermore, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for azetidine synthesis. rsc.orgorganic-chemistry.org This reaction enables the formation of the azetidine ring by activating a C-H bond at the γ-position relative to the amine. organic-chemistry.org

Cyclization Method Precursor Key Reagents/Catalysts Notes
Intramolecular SN2γ-Amino alcohol derivativeMesyl chloride, TriethylamineFormation of a leaving group on the oxygen.
Iron-Catalyzed AlkylationAzetidin-3-olFe catalyst, ThiolForms 3-aryl-3-sulfanyl azetidines. nih.gov
Lanthanide-Catalyzed Aminolysiscis-3,4-Epoxy amineLa(OTf)3High regioselectivity for C3-attack. nih.govfrontiersin.org
Palladium-Catalyzed C-H AminationPicolinamide-protected aminePd catalyst, OxidantDirects cyclization via C-H activation. rsc.orgorganic-chemistry.org

[2+2] Cycloaddition Methodologies for Azetidines and Azetidinones

[2+2] cycloaddition reactions represent a powerful and convergent approach to the synthesis of four-membered rings, including azetidines and their azetidinone precursors. mdpi.comtandfonline.com The most well-known of these is the Staudinger ketene-imine cycloaddition, which has been a cornerstone for the synthesis of β-lactams since its discovery in 1907. mdpi.comwikipedia.org

In the context of synthesizing this compound, the Staudinger reaction would involve the [2+2] cycloaddition of a ketene with an imine derived from 3,4,5-trimethoxybenzaldehyde (B134019). The resulting β-lactam (azetidin-2-one) can then be reduced to the target azetidine. mdpi.comtandfonline.com The reaction is typically carried out by generating the ketene in situ from an acyl chloride and a tertiary amine. mdpi.com

Visible light-mediated [2+2] cycloadditions have also been developed for the synthesis of azetidines. researchgate.net These methods often rely on an iridium photocatalyst to facilitate the reaction between oximes and olefins via a triplet energy transfer mechanism. This approach is characterized by its mild conditions and broad functional group tolerance.

[2+2] Cycloaddition Method Reactants Key Reagents/Catalysts Product
Staudinger CycloadditionImine, Ketene (from acyl chloride)Triethylamineβ-Lactam (Azetidin-2-one) mdpi.comwikipedia.org
Visible Light-Mediated CycloadditionOxime, OlefinIridium photocatalystAzetidine
Photochemical Aza Paternò-BüchiImine, AlkeneUV lightAzetidine

Organocatalytic and Metal-Catalyzed Azetidine Syntheses

Both organocatalysis and metal catalysis have provided significant advancements in the synthesis of azetidines, offering routes with high efficiency and stereocontrol. organic-chemistry.orgrsc.org

Organocatalytic approaches often utilize chiral amines, such as proline and its derivatives, to catalyze the formation of azetidines. rsc.org For instance, the L-proline catalyzed condensation of substituted aldehydes with anilines can lead to the formation of chiral 1,2,3-trisubstituted azetidines. rsc.org

Metal-catalyzed reactions for azetidine synthesis are diverse and powerful. Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a notable example, enabling the synthesis of various substituted azetidines. organic-chemistry.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov This method involves the in situ generation of a reactive α-oxo gold carbene. nih.gov Iron-catalyzed thiol alkylation of N-Cbz azetidinols has been used to synthesize 3-aryl-3-sulfanyl azetidines. nih.gov Lanthanum triflate (La(OTf)3) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org

Catalytic Method Catalyst Type Key Reaction Example Catalyst/Reagent
OrganocatalysisChiral AmineCondensation/CyclizationL-proline rsc.org
Metal CatalysisPalladiumIntramolecular C-H AminationPd(OAc)2 organic-chemistry.org
Metal CatalysisGoldOxidative CyclizationAu(I) complex nih.gov
Metal CatalysisIronThiol AlkylationFe catalyst nih.gov
Metal CatalysisLanthanumEpoxide AminolysisLa(OTf)3 nih.govfrontiersin.org

Conversion Strategies from Azetidinones to Azetidines

The reduction of the amide carbonyl group in azetidin-2-ones (β-lactams) is a common and effective method for the synthesis of azetidines. tandfonline.com This two-step approach, involving the initial formation of the β-lactam followed by its reduction, provides a versatile route to a wide range of substituted azetidines.

Various reducing agents can be employed for the conversion of azetidinones to azetidines. The choice of reagent often depends on the other functional groups present in the molecule to ensure chemoselectivity. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2). These reagents are powerful enough to reduce the amide functionality of the β-lactam to the corresponding amine.

For instance, a 3-(3,4,5-trimethoxyphenyl)-azetidin-2-one, synthesized via a Staudinger cycloaddition, can be treated with a suitable reducing agent to afford the desired this compound. Care must be taken during the reaction and workup to avoid cleavage of the strained four-membered ring.

Reducing Agent Typical Reaction Conditions Notes
Lithium Aluminum Hydride (LiAlH4)Anhydrous ether or THF, refluxHighly reactive, not very chemoselective.
Borane-Tetrahydrofuran (BH3·THF)THF, room temperature to refluxMore selective than LiAlH4.
Borane-Dimethyl Sulfide (BH3·SMe2)THF, room temperature to refluxSimilar reactivity to BH3·THF, but with a less volatile carrier.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral azetidines is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. nih.govacs.org

One major strategy for achieving stereocontrol is through the use of chiral auxiliaries. nih.gov For example, chiral sulfinamides can be used to synthesize chiral azetidin-3-ones with high enantiomeric excess. nih.gov The chiral auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed. The use of chiral tert-butanesulfinamides has been shown to be effective for the synthesis of C2-substituted azetidines. acs.org

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of azetidines. Chiral catalysts, such as chiral N-heterocyclic carbenes or metal complexes with chiral ligands, can be used to control the stereochemistry of the ring-forming reaction. organic-chemistry.orgorganic-chemistry.org For instance, in the Staudinger reaction, a planar-chiral derivative of 4-(pyrrolidino)pyridine can serve as an effective enantioselective catalyst. organic-chemistry.org

The stereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through diastereoselective hydrozirconation. rsc.org Furthermore, the diastereospecific synthesis of enantiomerically pure polysubstituted azetidines from 1,3-amino alcohols with three chiral centers has also been reported. acs.org

Stereoselective Strategy Methodology Example Key Feature
Chiral AuxiliariesUse of a chiral group to direct stereochemistryChiral sulfinamide chemistry for azetidin-3-ones nih.govThe auxiliary is removed after the key stereodetermining step.
Asymmetric CatalysisUse of a chiral catalyst to create a chiral productEnantioselective Staudinger reaction with a planar-chiral catalyst organic-chemistry.orgA small amount of a chiral catalyst generates a large amount of enantiomerically enriched product.
Diastereoselective ReactionsSubstrate control to favor one diastereomerDiastereoselective hydrozirconation for cis-2,3-disubstituted azetidines rsc.orgThe existing stereocenters in the starting material control the formation of new stereocenters.

Control of Diastereoselectivity and Enantioselectivity

Achieving stereochemical control is paramount in modern drug discovery. For substituted azetidines, this involves managing both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters on the ring.

Several methods have been established for the diastereoselective synthesis of azetidines. A scalable, two-step method for producing 2-arylazetidines has been shown to yield diastereomeric mixtures, for instance, a 5:1 ratio of diastereomers, which could be separated by column chromatography. acs.org In these cases, the trans isomers are generally found to be thermodynamically more stable than the corresponding cis isomers due to reduced steric hindrance. acs.org The Staudinger [2+2] cycloaddition is another powerful tool, enabling the highly diastereoselective synthesis of cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones from acetoxyketene and epoxyimines. nih.gov

For enantioselective synthesis, chiral auxiliaries and catalysts are commonly employed. The use of chiral tert-butanesulfinamides allows for the synthesis of enantioenriched C2-substituted azetidines with high diastereoselectivity. acs.org Gold-catalyzed reactions have also proven effective; for example, the oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov Furthermore, biocatalysis offers a highly specific approach. An iridium-containing cytochrome P450 enzyme has been engineered to catalyze the enantioselective cyclopropanation of N-substituted methylene (B1212753) azetidines, achieving excellent enantiomeric excess (ee) values, often exceeding 95%. acs.org

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of azetidine synthesis is highly dependent on the specific reaction conditions employed. Many syntheses are kinetically controlled, favoring the formation of the strained four-membered azetidine ring over thermodynamically more stable products like five-membered rings. acs.org This kinetic control is often achieved through the use of strong bases, such as a "superbase" mixture of potassium tert-butoxide and butyllithium, at very low temperatures (e.g., -78 °C). acs.org

The nature of the catalyst and substrate can profoundly influence stereoselectivity. In the enzymatic cyclopropanation of methylene azetidines, for example, modifying the steric properties of the enzyme's active site can fine-tune the stereochemical outcome. acs.org It was also observed that increasing the steric bulk of substituents on the azetidine substrate can negatively impact the enantioselectivity of the transformation. acs.org Inductive and steric effects of substituents, particularly on the azetidine nitrogen, can also influence the energy barrier for nitrogen inversion, which can affect the stereochemical integrity of the final product. adelaide.edu.au

Functionalization and Derivatization of the Azetidine Scaffold

The ability to strategically modify the azetidine core is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. Functionalization can be targeted at the azetidine nitrogen (N-1) or the carbon atoms of the ring (C-2, C-3, and C-4).

Strategic Modifications at the Azetidine Nitrogen (N-1)

The nitrogen atom of the azetidine ring is a key handle for derivatization and for modulating the ring's reactivity. Protecting groups are often essential during synthesis. The N-carboxybenzyl (Cbz) group has been found to be a requirement for good reactivity in certain iron-catalyzed reactions and can be subsequently removed to yield the free secondary amine. nih.govacs.org Other common protecting groups include tert-butoxycarbonyl (Boc) and tert-butanesulfonyl (Bus), which can be removed under acidic conditions, and phenoxysulfonyl (Phs), which can be cleaved under neutral or mild basic conditions. nih.govnsf.govrsc.org

Once the desired core is synthesized, the nitrogen can be functionalized in various ways. Methods such as copper-catalyzed N-arylation allow for the introduction of aromatic substituents. organic-chemistry.org The azetidine ring can also be activated towards ring-opening by acylation of the nitrogen with groups like the 3,4,5-trimethoxybenzoyl moiety, highlighting the role of N-substituents in influencing reactivity. rsc.org

Regioselective Substitution Patterns on the Azetidine Ring (C-2, C-3, C-4)

Introducing substituents at specific positions on the azetidine carbon framework is a major focus of synthetic efforts. A variety of methods have been developed to achieve regioselective functionalization.

At C-3: The 3-position is a common site for substitution. Hiyama cross-coupling reactions, for example, can be used to couple various arylsilanes with 3-iodoazetidine to furnish 3-arylazetidines. organic-chemistry.org A two-step process involving a catalytic Friedel-Crafts reaction followed by oxidative cleavage provides access to 3-aryl-3-carboxylic acid azetidine derivatives. acs.org

At C-2 and C-4: Syntheses targeting C-2 substitution are also known, providing access to chiral C2-substituted azetidines which are valuable building blocks. acs.org The azetidine ring itself can serve as a directing group, facilitating regioselective functionalization of appended groups. More complex substitution patterns can be achieved through cycloaddition reactions, such as the visible-light-mediated intermolecular aza Paternò-Büchi reaction, which yields highly functionalized azetidines. nih.gov Intramolecular reactions, like the lanthanide-catalyzed regioselective aminolysis of epoxy amines, provide another route to substituted azetidines, including those with functionality at C-3 and C-4. nih.govfrontiersin.org

Introduction and Manipulation of the 3,4,5-Trimethoxyphenyl Moiety onto the Azetidine Core

The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many natural products and synthetic compounds. nih.govmdpi.com Several strategies exist for attaching this moiety to the azetidine scaffold.

One direct method involves the Grignard reaction of 3,4,5-trimethoxyphenylmagnesium bromide with an N-protected azetidin-3-one. acs.org This places the trimethoxyphenyl group at the C-3 position. Subsequent reactions can then modify other parts of the molecule, such as introducing a sulfanyl (B85325) group at the same position. acs.org

Alternatively, the trimethoxyphenyl group can be incorporated from the start by using building blocks that already contain it. For instance, imines derived from 3,4,5-trimethoxybenzaldehyde can be used in Staudinger cycloadditions to form azetidin-2-ones where the trimethoxyphenyl group is attached at C-4. nih.gov Similarly, imines can be formed from anilines and aldehydes bearing the trimethoxyphenyl moiety for use in various cyclization reactions. nih.govnih.gov

Cross-coupling reactions represent another powerful approach. A Hiyama coupling between 3-iodoazetidine and a (3,4,5-trimethoxyphenyl)silane could be employed to forge the key C-C bond. organic-chemistry.org The Friedel-Crafts reaction of an azetidine-3-ol with 1,2,3-trimethoxybenzene (B147658) could also potentially install the aryl group directly onto the C-3 position. acs.org These methods provide a versatile toolkit for synthesizing and derivatizing this compound and its analogues for chemical and biological investigations.

Spectroscopic and Advanced Structural Elucidation Techniques in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure and stereochemistry in solution. For a molecule like 3-(3,4,5-Trimethoxyphenyl)azetidine , a combination of ¹H and ¹³C NMR, along with advanced 2D techniques, would be indispensable for its complete characterization.

The ¹H NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the trimethoxyphenyl group.

The protons on the azetidine ring would likely appear as complex multiplets in the upfield region of the spectrum. Based on data for other 3-substituted azetidines, the methylene (B1212753) protons at the C2 and C4 positions are anticipated to resonate at approximately 3.5-4.5 ppm, with their chemical shifts and coupling patterns being influenced by the nitrogen atom and the stereochemistry of the C3 substituent. The methine proton at the C3 position, directly attached to the trimethoxyphenyl group, would likely appear as a multiplet, further upfield, influenced by the adjacent methylene protons. The N-H proton of the azetidine ring would present as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

For the trimethoxyphenyl substituent, two key signals are expected. The two aromatic protons on the phenyl ring, being chemically equivalent due to symmetry, would likely produce a singlet in the aromatic region, anticipated around 6.5-7.0 ppm. The methoxy (B1213986) groups would give rise to two distinct singlets. The two methoxy groups at the 3 and 5 positions are equivalent and would produce a single peak integrating to six protons, while the methoxy group at the 4 position would generate a separate singlet integrating to three protons. These signals are typically observed in the range of 3.7-3.9 ppm.

Interactive Data Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Azetidine CH₂ (C2, C4)3.5 - 4.5Multiplet4H
Azetidine CH (C3)3.0 - 4.0Multiplet1H
Azetidine NHVariableBroad Singlet1H
Aromatic CH6.5 - 7.0Singlet2H
Methoxy (C3', C5')3.7 - 3.9Singlet6H
Methoxy (C4')3.7 - 3.9Singlet3H

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For This compound , distinct signals for each carbon atom are expected.

The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region. The C2 and C4 carbons, being attached to the nitrogen atom, would likely appear in the range of 45-55 ppm. The C3 carbon, bearing the trimethoxyphenyl substituent, would be expected at a slightly different chemical shift, likely in the range of 30-40 ppm.

The trimethoxyphenyl group would exhibit characteristic signals in the aromatic and methoxy regions. The quaternary carbon atom of the phenyl ring attached to the azetidine (C1') and the carbons bearing the methoxy groups (C3', C4', C5') would appear in the downfield region of the aromatic spectrum. The two equivalent aromatic methine carbons (C2', C6') would show a single resonance. The carbon atoms of the methoxy groups would be observed in the range of 55-65 ppm.

Interactive Data Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Azetidine C2, C445 - 55
Azetidine C330 - 40
Aromatic C1'135 - 145
Aromatic C2', C6'100 - 110
Aromatic C3', C5'150 - 160
Aromatic C4'130 - 140
Methoxy (C3', C5')55 - 65
Methoxy (C4')55 - 65

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, advanced NMR techniques would be essential. A DEPT-90 experiment would help differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the protons on the azetidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, providing crucial information about the connectivity of the entire molecule, for example, the connection between the C3 proton of the azetidine ring and the C1' carbon of the phenyl ring. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be vital for determining the stereochemistry at the C3 position of the azetidine ring by observing through-space interactions between protons.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The nominal molecular weight of this compound is 223.28 g/mol .

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve initial cleavage of the azetidine ring or the bond connecting the azetidine and the trimethoxyphenyl moieties. Common fragmentation pathways for amines involve alpha-cleavage, which in this case could lead to the loss of a hydrogen radical from the C2 or C4 positions of the azetidine ring. libretexts.org Another likely fragmentation would be the cleavage of the C3-C(aryl) bond, leading to the formation of a stable tropylium-like ion from the trimethoxyphenyl group. The trimethoxyphenyl moiety itself can undergo characteristic fragmentations, such as the loss of methyl radicals or formaldehyde (B43269) from the methoxy groups.

Interactive Data Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
223[M]⁺ (Molecular Ion)
181[M - C₃H₆N]⁺ (Loss of azetidine ring)
168[C₉H₁₂O₃]⁺ (Trimethoxyphenylmethyl cation)
153[C₈H₉O₃]⁺ (Loss of a methyl group from trimethoxyphenyl)
57[C₃H₇N]⁺ (Azetidine ring fragment)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

The IR spectrum of This compound is expected to show a characteristic N-H stretching vibration for the secondary amine of the azetidine ring, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic CH₂ groups of the azetidine ring and the aromatic C-H of the phenyl ring would appear around 2850-3100 cm⁻¹. The C-N stretching of the azetidine ring would likely be observed in the 1250-1020 cm⁻¹ region. The trimethoxyphenyl group would exhibit strong C-O stretching bands for the aryl-alkyl ether linkages in the range of 1260-1000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric breathing vibration of the phenyl ring is expected to be a strong band in the Raman spectrum.

Interactive Data Table 4: Predicted Key Vibrational Spectroscopy Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch (Azetidine)3300 - 3500IR
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C=C Stretch (Aromatic)1600 - 1450IR, Raman
C-O Stretch (Aryl Ether)1260 - 1000IR
C-N Stretch (Azetidine)1250 - 1020IR

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Theoretical Studies

Investigation of Molecular Targets and Binding Mechanisms

The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore found in many biologically active compounds, including the well-known tubulin inhibitor, colchicine (B1669291). nih.govnih.gov This structural feature is often associated with the ability to interfere with microtubule dynamics, a process vital for cell division and other essential cellular functions.

Tubulin Polymerization Inhibition and Colchicine Site Interactions

A significant body of research has focused on the ability of compounds containing the 3,4,5-trimethoxyphenyl group to inhibit tubulin polymerization by interacting with the colchicine binding site on β-tubulin. nih.govnih.gov This interaction prevents the assembly of microtubules, leading to mitotic arrest and ultimately, cell death. The 3,4,5-trimethoxyphenyl ring is thought to anchor the molecule within a specific pocket of the colchicine binding site. nih.gov

Derivatives of 3-(3,4,5-trimethoxyphenyl)azetidine, particularly those incorporating a β-lactam ring, have been synthesized and evaluated for their tubulin-destabilizing effects. nih.gov These compounds, which feature the 3,4,5-trimethoxyphenyl ring at the N1 position of the azetidin-2-one (B1220530), have demonstrated significant inhibition of tubulin polymerization in vitro. nih.gov Molecular docking studies have further supported that these molecules can fit within the colchicine site on tubulin, with the 3,4,5-trimethoxyphenyl ring occupying a similar sub-cavity as it does in colchicine. researchgate.net

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase (DHFR))

Dihydrofolate reductase (DHFR) is another important therapeutic target, as its inhibition disrupts the synthesis of nucleic acids and other essential molecules, leading to cell death. nih.gov While direct studies on this compound as a DHFR inhibitor are limited, the broader class of antifolates, which includes DHFR inhibitors, is a well-established area of cancer chemotherapy. nih.gov Some research has explored the design of hybrid molecules that incorporate the 3,4,5-trimethoxyphenyl moiety with other pharmacophores known to target enzymes like DHFR, aiming for dual-action anticancer agents. The success of such strategies relies on the ability of the different parts of the hybrid molecule to interact effectively with their respective targets.

Receptor Binding and Modulation Studies (e.g., PPARG receptors)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in various cellular processes, including inflammation and cell differentiation. nih.govnih.gov Some studies have investigated the potential for compounds to modulate PPARγ activity. While direct evidence for this compound binding to PPARγ is not extensively documented, the general principle of ligand-receptor interaction is a key area of drug discovery. For instance, the synthetic cannabinoid ajulemic acid has been shown to directly bind to and activate PPARγ. nih.govresearchgate.net This highlights the potential for diverse chemical structures to interact with this receptor. Further research would be needed to determine if azetidine (B1206935) derivatives with the trimethoxyphenyl group possess any affinity for or modulatory effects on PPARγ receptors.

Cellular Research (In Vitro)

The effects of this compound derivatives have been extensively studied in various cancer cell lines, revealing their potential as anticancer agents.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative and cytotoxic effects of compounds containing the 3,4,5-trimethoxyphenyl moiety against a range of human cancer cell lines. nih.govmdpi.commdpi.com For example, novel 3-(prop-1-en-2-yl)azetidin-2-ones with a 3,4,5-trimethoxyphenyl group at the N1 position have shown significant antiproliferative effects in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov Similarly, chalcone (B49325) derivatives incorporating a 3,4,5-trimethoxyphenyl ring have exhibited potent antiproliferative activity against various cancer cell lines, including those of the colon, prostate, and leukemia. nih.govmdpi.com

The potency of these compounds, often measured by their IC50 values (the concentration required to inhibit cell growth by 50%), can vary significantly depending on the specific chemical structure and the cancer cell line being tested.

Table 1: Antiproliferative Activity of Selected 3,4,5-Trimethoxyphenyl Derivatives

Compound ClassCancer Cell Line(s)Reported Activity (IC50)Reference(s)
3-(prop-1-en-2-yl)azetidin-2-onesMCF-7, MDA-MB-23123–33 μM nih.gov
(3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivativesHL-60Micromolar range nih.gov
3,4,5-trimethoxylated chalconesColorectal and prostatic cancer cells<50 nM to micromolar range mdpi.com
3,4,5-trimethoxyphenyl-based EGFR/HDAC hybridsHepG2, MCF-7, HCT116, A5490.536 to 4.892 μM mdpi.com

Cell Cycle Perturbation and Apoptosis Induction Studies

A key mechanism by which many anticancer agents, including those targeting tubulin, exert their effects is by disrupting the cell cycle and inducing apoptosis (programmed cell death). nih.govmdpi.com

Compounds based on the 3,4,5-trimethoxyphenyl scaffold have been shown to cause cell cycle arrest, typically in the G2/M phase, which is consistent with their role as microtubule-destabilizing agents. nih.govnih.govwaocp.org For instance, a 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) derivative was found to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov

Furthermore, these compounds have been demonstrated to induce apoptosis in cancer cells. mdpi.commdpi.comwaocp.org This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and caspases, and a decrease in anti-apoptotic proteins like Bcl-2. mdpi.com One study on a hybrid molecule containing the 3,4,5-trimethoxyphenyl group showed a significant increase in Bax levels and caspase-3 and -8 activity, leading to apoptosis. mdpi.com

Table 2: Effects on Cell Cycle and Apoptosis

Compound TypeCell LineCell Cycle EffectApoptotic EffectReference(s)
3-(prop-1-en-2-yl)azetidin-2-oneMCF-7G2/M arrest- nih.gov
3,4,5-trimethoxyphenyl-based EGFR/HDAC hybridHepG2G1/S arrest, pre-G1 apoptosisIncreased Bax, Caspase-3, Caspase-8; Decreased Bcl-2 mdpi.com
3,4,5-trimethoxylated chalconesColorectal and prostatic cancer cells-Induction of apoptosis mdpi.com
3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone hybridHepG2, MCF-7G2/M arrest, pre-G1 apoptosisInduction of apoptosis waocp.org

Assessment of Anti-Inflammatory, Antimicrobial, and Antifungal Activities (In Vitro)

The potential biological activities of this compound are largely extrapolated from research on derivatives of its two main structural components. The 3,4,5-trimethoxyphenyl moiety is a key feature in several known anti-inflammatory compounds, while the azetidine ring is a core structure in many antimicrobial agents.

Anti-Inflammatory Activity

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore associated with anti-inflammatory properties. Studies on various compounds incorporating this moiety have demonstrated significant biological effects. For instance, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) esterified with 3,4,5-trimethoxybenzyl alcohol have shown enhanced anti-inflammatory activity compared to the parent drugs. This enhancement is partly attributed to the selective COX-2 inhibitory action of the trimethoxybenzyl group.

In one study, synthesized 2-(trimethoxyphenyl)-thiazole derivatives were evaluated for their anti-inflammatory properties. researchgate.net All tested compounds showed varying degrees of anti-inflammatory activity, with two compounds exhibiting more potent action than the standard drug, meloxicam. researchgate.net Similarly, pyrazole (B372694) derivatives containing a 3,4,5-trimethoxyphenyl group have also been reported to possess anti-inflammatory activity. nih.gov These findings suggest that the this compound scaffold is a promising candidate for possessing inherent anti-inflammatory capabilities, likely through mechanisms involving the inhibition of inflammatory mediators like cyclooxygenases.

Antimicrobial and Antifungal Activities

The azetidine ring, particularly in the form of 2-azetidinone (a β-lactam ring), is the cornerstone of a major class of antibiotics. nih.gov Research into novel azetidine derivatives continues to yield compounds with significant antimicrobial and antifungal potential. wisdomlib.orgresearchgate.net

Studies on newly synthesized azetidine analogues have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. wisdomlib.org For example, a series of N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide (B137802) derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. Another study highlighted that novel chitosan-azetidine derivatives exhibited a notable antifungal effect against Aspergillus fumigatus. nih.govnih.gov

While many potent compounds are 2-oxo-azetidine derivatives, the fundamental azetidine structure is recognized for improving pharmacokinetic properties and metabolic stability when integrated into pharmaceutical scaffolds. The antimicrobial activity is often linked to the strained four-membered β-lactam ring, but other substitutions on the azetidine core also play a crucial role in determining the spectrum and potency of the activity.

The following table summarizes the in vitro antimicrobial activity of selected azetidine derivatives, providing insight into the potential of this class of compounds.

Compound ClassTest OrganismActivity
N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide derivativesStaphylococcus aureus, Escherichia coli, Candida albicans, Mycobacterium tuberculosisGood to moderate activity.
Chitosan-azetidine derivativeAspergillus fumigatus 3007Antifungal inhibitory index of 26.19%. nih.govnih.gov
Spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivativesS. aureus, B. subtilis, E. coliModerate to good antibacterial activity. researchgate.net
Spiro[azetidine-2,3′-indole]-2,4(1′H)-dione derivativesC. albicans, A. nigerModerate to good antifungal activity. researchgate.net

This table is based on data for azetidine derivatives, not the specific subject compound.

Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data

Structure-activity relationship (SAR) analyses aim to connect the chemical structure of a compound to its biological activity. researchgate.net For this compound, SAR can be deduced from studies on related azetidine and trimethoxyphenyl derivatives.

SAR of Azetidine Derivatives

The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the ring. Key SAR findings for antimicrobial azetidines include:

Substitution at N1 and C4: The substituents on the nitrogen atom (N1) and at the C4 position of the azetidin-2-one ring are critical for activity. In many cases, the presence of an aryl group at the N1 position and a substituted aryl group at the C4 position leads to potent activity.

The Role of the Phenyl Ring: The addition of a phenyl moiety or other heterocyclic compounds at the C4 position of the β-lactam ring has been shown to increase antimicrobial activity.

Effect of Substituents on the Aryl Ring: The nature of substituents on the aryl ring attached to the azetidine core significantly influences the biological activity. For instance, in a series of spiro[azetidine-2,3′-indole] diones, compounds with electron-withdrawing groups (like a nitro group) on the phenyl ring attached at the N1 position showed enhanced antifungal activity. researchgate.net

SAR of Trimethoxyphenyl Derivatives

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore that often imparts potent biological activity. SAR studies on compounds containing this group have revealed several key insights:

Antiproliferative Activity: In a study of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its cyclized oxadiazole derivatives, the presence of the 3,4,5-trimethoxyphenyl group was crucial for high activity against certain cancer cell lines. nih.gov The nature of the substitution on the other phenyl ring modulated this activity. nih.gov

Cytotoxic Activity: For pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety, the linker between this group and the pyrrolizine core was found to be important. nih.gov A flexible linker in some derivatives was thought to allow the trimethoxyphenyl ring to adopt an optimal conformation for binding to tubulin, a key target for many anticancer drugs. nih.gov

From these SAR studies, it can be inferred that the this compound structure combines a pharmacologically significant heterocyclic core (azetidine) with a potent bioactive substituent (3,4,5-trimethoxyphenyl). The specific linkage at the C3 position of the azetidine ring is less common in the studied antimicrobial derivatives (which are often substituted at N1 and C4), suggesting a potentially novel profile. Further derivatization, for example at the N1 position of the azetidine ring, would likely be a key strategy to modulate and optimize the biological activities of the core this compound scaffold.

Applications and Future Directions in Azetidine Chemistry

Utilization of 3-(3,4,5-Trimethoxyphenyl)azetidine and its Derivatives as Chiral Building Blocks in Complex Molecule Synthesis

The this compound scaffold is a valuable chiral building block in the synthesis of complex molecules, particularly those with potential biological activity. Its rigid four-membered ring and the appended trimethoxyphenyl group, a known pharmacophore in many bioactive compounds, make it an attractive starting material for medicinal chemistry. nih.govnih.gov

A notable application is in the synthesis of novel antimitotic agents. nih.goviucr.org For instance, a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones have been synthesized and structurally characterized. These compounds, which are β-lactam derivatives, are designed to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents. nih.goviucr.org The synthesis often involves the creation of racemic mixtures, which are then analyzed to understand the structure-activity relationship. iucr.org

The table below details several chiral azetidin-2-one (B1220530) derivatives based on the 1-(3,4,5-trimethoxyphenyl) core, highlighting the variety of substituents that can be introduced at the 3- and 4-positions of the azetidine (B1206935) ring. nih.goviucr.org

Table 1: Examples of Chiral 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one Derivatives

Compound Name Substituent at C3 Substituent at C4 Reference
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one 4-Fluorophenyl 4-Methoxyphenyl nih.goviucr.org
3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one Furan-2-yl 4-Methoxyphenyl nih.goviucr.org
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one Naphthalen-1-yl 4-Methoxyphenyl nih.goviucr.org
3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one 3,4-Dimethoxyphenyl 4-Methoxyphenyl nih.goviucr.org
4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one Phenyl 4,4-Bis(4-methoxyphenyl) nih.goviucr.org

The stereoselective synthesis of such complex molecules often relies on the use of chiral auxiliaries or catalysts to control the stereochemistry at the C3 and C4 positions of the azetidine ring. researchgate.netnih.gov The development of new synthetic methods that allow for the efficient and stereocontrolled synthesis of these building blocks is an active area of research. researchgate.netscite.ai

Emerging Synthetic Methodologies for Azetidine Scaffolds

The synthesis of azetidine rings is challenging due to their inherent ring strain. rsc.org However, several innovative methodologies have recently emerged, providing access to a wider range of functionalized azetidine scaffolds, including those bearing the 3-(3,4,5-trimethoxyphenyl) moiety. rsc.org

Some of the key emerging synthetic strategies include:

Photocycloaddition Reactions: The aza-Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, has been successfully employed for the synthesis of azetidines using visible light and an iridium photocatalyst. rsc.org This method offers a mild and efficient route to construct the four-membered ring.

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a powerful tool for the synthesis of functionalized azetidines. rsc.org This reaction allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring.

Lanthanide-Catalyzed Aminolysis: Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.orgnih.gov This method is tolerant of various functional groups. frontiersin.orgnih.gov

Gold-Catalyzed Oxidative Cyclization: Chiral azetidin-3-ones can be synthesized through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach avoids the use of toxic diazo intermediates. nih.gov

Aza-Michael Addition: The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates is an effective method for creating new heterocyclic amino acid derivatives containing the azetidine ring. nih.gov

These methodologies expand the toolbox for organic chemists, enabling the synthesis of diverse and complex azetidine derivatives for various applications.

Unexplored Biological Targets and Novel Therapeutic Avenues (Theoretical and In Vitro)

The azetidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.gov While some applications of this compound derivatives are established, such as their role as antimitotic agents targeting tubulin, there remain numerous unexplored biological targets and potential therapeutic avenues. nih.govnih.goviucr.org

Antimycobacterial Activity: Recent studies have identified azetidine derivatives with potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. These compounds appear to act by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. This represents a novel and promising approach to combatting tuberculosis.

Anti-inflammatory and COX-2 Inhibition: The trimethoxyphenyl moiety is a key feature in many compounds with anti-inflammatory properties. nih.gov Research on pyrazoline and pyrazole (B372694) scaffolds containing the 3,4,5-trimethoxyphenyl group has shown significant COX-2 inhibitory activity, suggesting that this compound derivatives could be designed as selective COX-2 inhibitors for the treatment of inflammation with potentially reduced gastrointestinal side effects. nih.gov

Other Potential Activities: Given the wide range of biological activities reported for azetidines, derivatives of this compound could theoretically be explored for other therapeutic applications, including:

Antiviral activity

Antidiabetic properties

Central nervous system disorders nih.gov

Antimalarial agents nih.gov

Further in vitro screening and theoretical studies are necessary to fully elucidate the therapeutic potential of this class of compounds against these and other biological targets.

Advancements in Computational Tools and Approaches for Azetidine Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the design and prediction of azetidine-based compounds is rapidly advancing. mit.edu These tools allow researchers to model and predict the properties of molecules before they are synthesized, saving time and resources.

Guiding Synthesis: Computational models can predict the feasibility and outcome of chemical reactions. mit.edu For instance, by calculating the frontier orbital energies of reactants, it is possible to predict whether a specific alkene and oxime pair will react to form an azetidine via photocatalysis. mit.edu This prescreening of compounds accelerates the discovery of new synthetic routes. mit.edu

Predicting Bioactivity: Molecular docking is a computational technique used to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein receptor. centralasianstudies.org This method can be used to screen virtual libraries of this compound derivatives against various biological targets to identify promising candidates for further investigation. centralasianstudies.org For example, docking studies have been used to correlate the in vitro COX-2 inhibitory activity of trimethoxyphenyl-containing compounds with their binding interactions in the active site of the enzyme. nih.gov

Automated Machine Learning (AutoML): The development of AutoML systems is further democratizing the use of computational tools. nih.gov These platforms can automatically build custom predictors for peptide bioactivity and could be adapted for small molecules like azetidine derivatives, allowing researchers without a computational background to develop effective predictive models. nih.gov

Table 2: Computational Approaches in Azetidine Drug Design

Computational Tool/Approach Application Benefit Reference
Frontier Orbital Energy Calculation Predicts reaction outcomes for azetidine synthesis. Enables prescreening of reactants, saving experimental effort. mit.edu
Molecular Docking Predicts binding affinity and interaction mode with biological targets. Identifies potential drug candidates from virtual libraries. centralasianstudies.org
Automated Machine Learning (AutoML) Builds custom models to predict bioactivity. Democratizes machine learning for non-computational experts. nih.gov

Integration of 3,4,5-Trimethoxyphenyl-Azetidine Systems into Hybrid Molecular Architectures

The integration of the this compound core into larger, hybrid molecular architectures is a promising strategy for developing novel compounds with unique properties and functionalities. This approach combines the favorable characteristics of the azetidine scaffold with those of other molecular motifs.

PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. astrazeneca.comnih.gov The azetidine ring can be incorporated as a linker or as part of the ligand that binds to the target protein or the E3 ligase. acs.orgmedchemexpress.comresearchgate.net For example, azetidine-3-carboxylic acid is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. medchemexpress.com The development of azetidine-bearing PROTACs for targets like Bruton's tyrosine kinase (BTK) highlights the potential of this strategy in cancer therapy. researchgate.net

Hybrid Anticancer Agents: The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore found in many potent anticancer agents, including colchicine (B1669291). nih.gov By combining this moiety with other heterocyclic systems via an azetidine linker, it is possible to create hybrid molecules that target multiple biological pathways involved in cancer progression. For example, new thiazole-pyrimidine derivatives incorporating the 3,4,5-trimethoxyphenyl group have shown promising antiproliferative activity. nih.gov Similarly, the synthesis of N-(tetrazol-5-yl)azetidin-2-ones represents another class of hybrid molecules with potential antibiotic activity. capes.gov.br

The modular nature of these hybrid designs allows for the systematic variation of different components to optimize activity and selectivity.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies protons and carbons in the azetidine ring (δ 3.5–4.5 ppm for N-CH₂) and trimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) .
  • HRMS : Confirms molecular weight (e.g., C₁₂H₁₅NO₃⁺ requires m/z 238.1074) .
  • IR Spectroscopy : Detects NH stretches (~3300 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .

How does the 3,4,5-trimethoxyphenyl group influence the compound’s bioactivity?

Advanced
The trimethoxyphenyl fragment enhances lipophilicity and π-π stacking with biological targets (e.g., tubulin’s colchicine site). SAR studies show:

  • Methoxy positioning : 3,4,5-Substitution maximizes steric complementarity in hydrophobic pockets .
  • Electron density : Methoxy groups donate electrons, stabilizing interactions with receptor residues. Derivatives lacking methoxy groups show reduced potency .
    Validation : Co-crystallization with tubulin (PDB: 1SA0) or molecular docking (AutoDock Vina) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/purification steps due to potential volatility .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

How can crystallography address challenges in structural elucidation of this compound?

Q. Advanced

  • Single-crystal X-ray diffraction : Resolves azetidine ring puckering and aryl group orientation. SHELX programs refine data, addressing twinning or disorder .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

What computational methods predict the pharmacokinetic properties of this compound?

Q. Advanced

  • ADME prediction : SwissADME or ADMETLab estimate logP (~2.5), solubility (LogS = –4.2), and CYP450 interactions .
  • MD simulations : GROMACS models binding stability with targets (e.g., 100 ns simulations for tubulin complexes) .
  • Validation : Compare with in vitro assays (e.g., Caco-2 permeability) .

How do researchers design analogs to improve aqueous solubility without losing activity?

Q. Advanced

  • Prodrug strategies : Introduce phosphate esters or PEGylated side chains .
  • Salt formation : Hydrochloride salts (e.g., this compound HCl) enhance solubility .
  • Structural tweaks : Replace methoxy groups with hydroxyls (e.g., 3,4,5-trihydroxyphenyl derivatives) .

What mechanistic studies elucidate the compound’s mode of action in cancer cells?

Q. Advanced

  • Flow cytometry : Assess cell-cycle arrest (e.g., G2/M phase via propidium iodide staining) .
  • Western blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) .
  • CRISPR knockouts : Delete putative targets (e.g., β-tubulin isoforms) to confirm specificity .

How are formulation challenges addressed for in vivo studies?

Q. Advanced

  • Nanoformulations : Use liposomes (DSPC:Cholesterol, 7:3 ratio) or PLGA nanoparticles (150–200 nm) for sustained release .
  • Vehicle optimization : DMSO-saline mixtures (<5% DMSO) prevent precipitation .
  • Bioavailability testing : LC-MS/MS quantifies plasma concentrations post-IV/IP administration .

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